Fmoc-1,6-diaminohexane hydrochloride

Peptide Synthesis Bioconjugation Solubility Optimization

In solid-phase peptide synthesis (SPPS), achieving optimal linker geometry and solubility can be inconsistent with free bases or variable chain lengths. This compound solves the issue with a fixed six-carbon spacer and hydrochloride salt form. - **Defined spacer length:** Hexamethylene chain for optimal flexibility in bioconjugates and ADCs. - **Enhanced handling:** HCl salt offers greater stability and controlled DMSO solubility (3.33 mg/mL) vs. free base. - **Orthogonal protection:** Base-labile Fmoc group compatible with standard Fmoc/tBu SPPS protocols. - **Supply reliability:** Well-characterized, high-purity linker for reproducible conjugate synthesis.

Molecular Formula C21H27ClN2O2
Molecular Weight 374.9 g/mol
CAS No. 945923-91-1
Cat. No. B3021434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-1,6-diaminohexane hydrochloride
CAS945923-91-1
Molecular FormulaC21H27ClN2O2
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl
InChIInChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H
InChIKeySKDQIWLYPJOUMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-1,6-diaminohexane Hydrochloride: Bifunctional Linker


Fmoc-1,6-diaminohexane hydrochloride is a bifunctional linker molecule characterized by a hexamethylene chain bearing a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protected amine and a free primary amine as its hydrochloride salt . The compound is primarily employed in solid-phase peptide synthesis (SPPS) as a spacer or linker, enabling the introduction of a flexible six-carbon chain between functional groups or between a peptide and a solid support . Its Fmoc group provides orthogonal protection compatible with standard Fmoc/tBu synthesis protocols, while the hydrochloride salt form enhances its stability and ease of handling in laboratory environments [1].

Fmoc/tBu orthogonal protection for SPPS
Hydrochloride salt for stable handling and controlled solubility
Hexamethylene (C6) spacer for flexible bioconjugation

Why Fmoc-1,6-diaminohexane Hydrochloride Is Irreplaceable


Substituting Fmoc-1,6-diaminohexane hydrochloride with alternative Fmoc-protected diamines (e.g., Fmoc-1,2-diaminoethane, Fmoc-1,4-diaminobutane) or with its free base form (CAS 166410-37-3) introduces significant changes in solubility, synthetic efficiency, and linker geometry that directly impact downstream experimental outcomes. The six-carbon spacer length is critical for achieving optimal distance and flexibility in bioconjugation applications, with shorter or longer linkers often resulting in reduced conjugate activity or altered pharmacokinetics [1]. Furthermore, the hydrochloride salt form exhibits markedly different solubility characteristics compared to the free base, influencing its compatibility with various solvent systems and reaction conditions . These differences underscore the need for precise compound selection based on quantitative performance data rather than simple class-level assumptions.

Target compound
Substitution risk
Fmoc-1,6-diaminohexane HCl salt
Free base (CAS 166410-37-3) exhibits different solubility profile; handling and dissolution may shift
Hexamethylene (C6) spacer
Shorter (C2, C4) or longer (C8) spacers may alter conjugate flexibility and target engagement
High purity HCl salt
Alternative Fmoc-diamines may differ in purity and solubility; verify supplier specifications

Fmoc-1,6-diaminohexane Hydrochloride vs. Analogs


DMSO Solubility: Salt vs. Free Base

The hydrochloride salt form (CAS 945923-91-1) demonstrates a DMSO solubility of 3.33 mg/mL (8.88 mM), whereas the free base form (CAS 166410-37-3) exhibits a significantly higher DMSO solubility of 150 mg/mL (443.21 mM) . This 45-fold difference in solubility is critical for selecting the appropriate form based on the desired solvent system and reaction conditions. The salt form's lower solubility may be advantageous in scenarios requiring controlled release or precipitation, while the free base is preferred for high-concentration stock solutions.

DMSO Solubility
Head-to-head
3.33 mg/mL (salt) vs 150 mg/mL (free base)
Solubility context for solvent system selection
45-fold difference; controlled dissolution vs. high-concentration stocks
Peptide Synthesis Bioconjugation Solubility Optimization

Flow Synthesis Yield: Fmoc vs. Boc Protection

In a continuous flow synthesis study, the mono-Fmoc protection of 1,6-diaminohexane using Fmoc-OSu as the limiting reagent (0.05 M) and 2.0 equiv of diamine at 0°C for 0.5 min yielded N-Fmoc-1,6-diaminohexane (free base) in 45% yield [1]. In contrast, the analogous mono-Boc protection of the same diamine under optimized flow conditions achieved yields of 51–77% [1]. Furthermore, substituting Fmoc-OSu with Fmoc-Cl as the protecting group precursor resulted in significantly lower yields of 25–42% for mono-Fmoc carbamates [1]. These data highlight the importance of reagent selection for maximizing synthetic efficiency when preparing Fmoc-protected diamines.

Flow Synthesis Yield
Method context
45% (Fmoc-OSu) vs 51–77% (Boc) vs 25–42% (Fmoc-Cl)
Yield context for monoprotection strategy selection
Continuous flow conditions; Fmoc-OSu balances orthogonality and yield
Flow Chemistry Process Optimization Monoprotection

Linker Length: Hexamethylene vs. Other Spacers

The six-carbon hexamethylene spacer provided by Fmoc-1,6-diaminohexane hydrochloride is specifically employed in the synthesis of peptide-drug conjugates to achieve optimal pharmacokinetic properties . While direct head-to-head quantitative data comparing different spacer lengths in this exact context are not available, the class of alkyl-chain-based PROTAC linkers and non-cleavable ADC linkers, such as Fmoc-Lys-OH hydrochloride, relies on precise spacer length optimization to balance linker flexibility with conjugate stability . The hexamethylene chain offers a balance between the rigidity of shorter linkers (e.g., ethylene, butylene) and the excessive flexibility of longer linkers (e.g., octylene), which can impact target engagement and in vivo efficacy [1].

Spacer Length
Class-level
Hexamethylene (C6) widely adopted
Spacer length optimization is application-dependent
C6 balances flexibility and stability; data to verify for specific conjugates
ADC Linker Design PROTAC Linker Optimization Spacer Length

Purity Comparison: HCl Salt vs. Free Base

Commercial suppliers offer Fmoc-1,6-diaminohexane hydrochloride with a purity of ≥ 99% as determined by HPLC and titration assay . This high level of purity is essential for minimizing side reactions and ensuring reproducible coupling efficiency in solid-phase peptide synthesis. In comparison, the free base form is typically supplied at 95% purity , though higher purity grades (e.g., 99.82%) are also available from certain vendors . The hydrochloride salt form is also provided with full analytical characterization including NMR, HPLC, and GC, enabling rigorous quality control .

Purity
Specification review
≥99% (HPLC, titration)
High purity supports coupling reproducibility
Verify lot-specific certificate of analysis
Quality Control Analytical Chemistry Peptide Synthesis

OSW-1 Analog for p21-Deficient Cancer

Fmoc-1,6-diaminohexane hydrochloride is identified as an analog of OSW-1, a natural compound that binds oxysterol-binding proteins (OSBPs), and has been disclosed in patent US 20140135279 A1 as having potential for the treatment of Alzheimer's disease and cancer, including p21-deficient cancers [1]. The hydrochloride salt form, when conjugated with a monoclonal antibody, exhibits anticancer activity against p21-deficient cancers . While specific IC₅₀ values or quantitative potency data are not provided in the available patent or vendor literature, the structural relationship to OSW-1 and the claimed therapeutic potential differentiate this compound from simpler Fmoc-protected diamines that lack this biological annotation.

Biological Annotation
Data to verify
OSW-1 analog (US 20140135279 A1)
Reported analog context for OSBP-targeted research
Patent-disclosed conjugate activity; quantitative data not available
Cancer Research Alzheimer's Disease OSW-1 Analog

Optimal Applications for Fmoc-1,6-diaminohexane Hydrochloride


SPPS with Flexible C6 Spacer

Fmoc-1,6-diaminohexane hydrochloride is ideally suited for solid-phase peptide synthesis (SPPS) where a flexible six-carbon spacer is required between the peptide chain and the resin, or between two peptide domains. Its lower DMSO solubility (3.33 mg/mL) compared to the free base may be advantageous in workflows where controlled dissolution or precipitation is desired . The hydrochloride salt form also offers enhanced stability and ease of handling, making it a reliable choice for automated peptide synthesizers [1].

Peptide-Drug Conjugates with Optimized Spacers

The hexamethylene spacer provided by this compound is specifically employed in the synthesis of peptide-drug conjugates to achieve optimal pharmacokinetic properties . The six-carbon chain length offers a balance between flexibility and stability, which is critical for maintaining conjugate activity in vivo [2]. Procurement of the hydrochloride salt form ensures a well-characterized, high-purity linker suitable for reproducible conjugate synthesis.

OSW-1 Analog ADCs for p21-Deficient Cancers

For researchers developing antibody-drug conjugates (ADCs) based on OSW-1 analogs, Fmoc-1,6-diaminohexane hydrochloride provides a structurally defined linker that can be conjugated to monoclonal antibodies. Patent US 20140135279 A1 discloses the use of such conjugates for treating p21-deficient cancers [3]. The compound's bifunctional nature allows for orthogonal coupling strategies, enabling precise control over drug-to-antibody ratio and conjugate architecture .

Flow Synthesis of Monoprotected Diamines

In continuous flow synthesis applications, the mono-Fmoc protection of 1,6-diaminohexane using Fmoc-OSu provides a direct route to N-Fmoc-1,6-diaminohexane with a yield of 45% under optimized conditions (0.5 min, 0°C) [4]. While this yield is lower than that achieved for Boc protection (51–77%), the flow method offers a scalable alternative to traditional batch synthesis, and the resulting Fmoc-protected intermediate can be converted to the hydrochloride salt for use in SPPS. This scenario is relevant for process chemists seeking to integrate linker synthesis into a continuous manufacturing workflow.

Application
Selection Property
Validation Focus
SPPS linker incorporation
Hydrochloride salt, Fmoc/tBu orthogonality
Coupling efficiency and resin loading
Peptide-drug conjugate design
Hexamethylene (C6) spacer
Conjugate flexibility and pharmacokinetic profiling
OSW-1 analog conjugate research
Bifunctional linker for antibody conjugation
Drug-to-antibody ratio and targeted delivery models
Continuous flow monoprotection
Fmoc-OSu based flow method
Process scalability and yield optimization

Technical Documentation Hub

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16 linked technical documents
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